1-Benzhydryl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
1-Benzhydryl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C29H27N3O3S and its molecular weight is 497.61. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis and Reactivity
A foundational aspect of this compound's utility in scientific research is its synthesis and reactivity with other chemicals. For example, Elkholy and Morsy (2006) demonstrated the synthesis of tetrahydropyrimido quinoline derivatives through the reaction of cyclohexanone with benzylidenemalononitrile, indicating the compound's versatility in forming various derivatives with potential biological activities (Elkholy & Morsy, 2006).
Safer Chemical Substitutes
Sa̧czewski, Kornicka, and Brzozowski (2006) highlighted the development of dimethylaminopyridinium carbamoylides as non-hazardous substitutes for arylsulfonyl isocyanates, commonly used in the production of carbamates and ureas, indicating the compound's role in safer chemical synthesis processes (Sa̧czewski et al., 2006).
Biological Evaluation
Perković et al. (2016) synthesized and evaluated novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents for biological activity, demonstrating the compound's potential in drug development, particularly in anticancer and antimicrobial applications (Perković et al., 2016).
Anticancer Agents
Redda, Gangapuram, and Ardley (2010) synthesized substituted tetrahydroisoquinolines as anticancer agents, showcasing the compound's utility in developing new pharmaceuticals targeting cancer cells (Redda et al., 2010).
Adenosine Receptor Antagonists
Van Muijlwijk-Koezen et al. (2000) found isoquinoline and quinazoline urea derivatives to bind to human adenosine A(3) receptors, indicating the compound's relevance in studies related to adenosine receptor antagonism and potential therapeutic applications (van Muijlwijk-Koezen et al., 2000).
Mechanism of Action
Target of Action
The primary targets of 1-Benzhydryl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea are the human CB1 and CB2 cannabinoid receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Mode of Action
This compound interacts with its targets, the CB1 and CB2 receptors, acting as an inverse agonist . An inverse agonist is a type of ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist .
Biochemical Pathways
The compound’s interaction with the CB1 and CB2 receptors affects the endocannabinoid system’s biochemical pathways . The endocannabinoid system is involved in regulating a variety of physiological and cognitive processes . .
Result of Action
As an inverse agonist of the CB1 and CB2 receptors, this compound can potentially influence a variety of physiological processes regulated by the endocannabinoid system . .
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-benzhydrylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c33-29(31-28(23-11-4-1-5-12-23)24-13-6-2-7-14-24)30-25-19-18-22-15-10-20-32(27(22)21-25)36(34,35)26-16-8-3-9-17-26/h1-9,11-14,16-19,21,28H,10,15,20H2,(H2,30,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVKXQMIFHPJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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